
Talazoparib tosilato
Descripción general
Descripción
Talazoparib tosylate is an orally available poly ADP ribose polymerase inhibitor used primarily in the treatment of breast cancer and prostate cancer. It is marketed under the brand name Talzenna and is particularly effective in patients with germline BRCA mutations. Talazoparib tosylate works by inhibiting the poly ADP ribose polymerase enzymes, which play a crucial role in DNA repair mechanisms .
Aplicaciones Científicas De Investigación
Breast Cancer Treatment
Talazoparib has shown significant clinical benefits in patients with advanced or metastatic breast cancer harboring BRCA mutations. In clinical trials, talazoparib demonstrated superior efficacy compared to standard chemotherapy regimens, achieving higher overall response rates and prolonged progression-free survival (PFS) .
Key Findings:
- EMBRACA Study: The study reported a 50.2% overall response rate for talazoparib versus 18.4% for chemotherapy .
- Median PFS: Patients treated with talazoparib experienced a median PFS of 8.6 months compared to 5.6 months for those on chemotherapy .
Prostate Cancer Treatment
Talazoparib is also being investigated for its efficacy in treating metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with DNA damage repair deficiencies. A Phase 2 study demonstrated promising results, establishing that talazoparib could induce significant antitumor effects in this patient population .
Study Highlights:
- Objective Response Rate: The primary objective was to evaluate the best objective response rate in patients with mCRPC .
- Safety Profile: Talazoparib was generally well-tolerated, with manageable adverse reactions such as fatigue and anemia .
Ongoing Research and Future Directions
Research continues to expand the applications of talazoparib beyond breast and prostate cancers:
- Other Cancers: Studies are exploring its effectiveness in treating other malignancies associated with BRCA mutations, including ovarian and pancreatic cancers .
- Combination Therapies: There is ongoing investigation into the synergistic effects of talazoparib when combined with other therapies, such as chemotherapy and immunotherapy .
Summary of Clinical Trials
Study | Cancer Type | Population | Key Findings |
---|---|---|---|
EMBRACA | Breast Cancer | Germline BRCA-mutated | 50.2% objective response rate; median PFS 8.6 months |
TOPARP-A | Prostate Cancer | mCRPC | Significant antitumor effects; improved safety profile |
Mecanismo De Acción
Target of Action
Talazoparib tosylate primarily targets mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), which are enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair . It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1 and PARP2 .
Mode of Action
Talazoparib tosylate acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) which aids in single strand DNA repair . It binds to PARP-1 and -2 isoforms with similar affinity . Inhibition of the base excision repair (BER) pathway by talazoparib tosylate leads to the accumulation of unrepaired single-strand breaks (SSBs), which leads to the formation of double-strand breaks (DSBs), the most toxic form of DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by talazoparib tosylate is the DNA repair pathway. By inhibiting PARP enzymes, talazoparib tosylate disrupts the enzymatic activity of single-strand break (SSB) repair in BRCA+ tumor cells, leading to detrimental double-strand breaks (DSBs) and ultimately, tumor cell death .
Pharmacokinetics
Talazoparib tosylate is orally dosed once a day . It undergoes minimal hepatic metabolism . The metabolic pathways include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation . The pharmacokinetics of talazoparib tosylate are best described by a two-compartment model with first-order absorption . It shows moderate-to-high interindividual variability in plasma exposure .
Result of Action
The result of talazoparib tosylate’s action is the accumulation of DNA damage in cells that have BRCA1/2 mutations, making them susceptible to the cytotoxic effects of PARP inhibitors . This leads to cell death, particularly in tumor cells .
Action Environment
The action of talazoparib tosylate is influenced by various environmental factors. For instance, the presence of BRCA1/2 mutations in cells significantly enhances the compound’s efficacy . Additionally, the compound’s action can be influenced by its interaction with other drugs, as it has a minimal risk for drug-drug interactions .
Análisis Bioquímico
Biochemical Properties
Talazoparib tosylate functions by inhibiting PARP1 and PARP2 enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, Talazoparib tosylate prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA and PARP enzymes, forming PARP-DNA complexes that result in cytotoxicity .
Cellular Effects
Talazoparib tosylate has significant effects on cellular processes, particularly in cancer cells with defects in DNA repair genes such as BRCA1 and BRCA2. It induces cytotoxicity by inhibiting PARP enzymatic activity and increasing the formation of PARP-DNA complexes, leading to DNA damage, decreased cell proliferation, and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting DNA repair mechanisms .
Molecular Mechanism
The molecular mechanism of Talazoparib tosylate involves the inhibition of PARP1 and PARP2 enzymes. By binding to these enzymes, Talazoparib tosylate prevents the repair of single-strand DNA breaks through the base excision repair (BER) pathway. This inhibition leads to the accumulation of single-strand breaks, which eventually result in double-strand breaks during DNA replication. The inability to repair these breaks causes cell death, particularly in cells deficient in homologous recombination repair, such as those with BRCA mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Talazoparib tosylate have been observed over time. Studies have shown that Talazoparib tosylate remains stable and effective in inhibiting PARP enzymes over extended periods. The compound’s pharmacodynamic effects include sustained inhibition of PARP activity and increased DNA damage response markers, such as γH2AX, indicating ongoing DNA damage and repair inhibition .
Dosage Effects in Animal Models
In animal models, the effects of Talazoparib tosylate vary with different dosages. Higher doses of the compound have been associated with increased efficacy in inhibiting tumor growth, but also with higher toxicity levels. Studies have shown that while Talazoparib tosylate is effective at lower doses, higher doses can lead to adverse effects such as hematological toxicity, including anemia and neutropenia .
Metabolic Pathways
Talazoparib tosylate is involved in several metabolic pathways, including cysteine conjugation, dehydrogenation, glucuronide conjugation, and mono-oxidation. The major route of elimination for Talazoparib tosylate is via the urine, with a significant portion of the administered dose excreted unchanged. This indicates that the compound undergoes minimal metabolism in the body .
Transport and Distribution
Within cells and tissues, Talazoparib tosylate is transported and distributed primarily through renal excretion. The compound exhibits moderate-to-high interindividual variability in plasma exposure, which can influence its efficacy and toxicity. Talazoparib tosylate’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cellular membranes .
Subcellular Localization
Talazoparib tosylate localizes primarily in the nucleus, where it exerts its effects on DNA repair mechanisms. The compound’s ability to bind to PARP enzymes and form PARP-DNA complexes is crucial for its activity. This subcellular localization is essential for the inhibition of DNA repair and the induction of cytotoxicity in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of talazoparib tosylate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the pyrido[4,3,2-de]phthalazin-3-one core.
Functional group introduction: Fluorination and the addition of the triazole ring are critical steps that require specific reagents and conditions, such as the use of fluorinating agents and triazole precursors under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of talazoparib tosylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch processing: Large-scale reactors are used to carry out the cyclization and functional group introduction steps.
Purification: Techniques such as crystallization and chromatography are employed to ensure the high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions: Talazoparib tosylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the triazole ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of talazoparib tosylate, which may have different biological activities or properties .
Comparación Con Compuestos Similares
Talazoparib tosylate is part of a class of compounds known as poly ADP ribose polymerase inhibitors. Similar compounds include:
Olaparib: Another poly ADP ribose polymerase inhibitor used in the treatment of ovarian and breast cancers.
Niraparib: Used for the treatment of ovarian cancer, it has a similar mechanism of action but different pharmacokinetic properties.
Rucaparib: Also used in ovarian cancer treatment, it has a broader range of enzyme inhibition compared to talazoparib tosylate.
Uniqueness: Talazoparib tosylate is unique in its high potency and ability to trap poly ADP ribose polymerase enzymes on DNA, leading to more effective inhibition of DNA repair. This makes it particularly effective in cancers with DNA repair deficiencies .
Actividad Biológica
Talazoparib tosylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), is primarily used in the treatment of breast cancer associated with BRCA mutations. Its biological activity is characterized by its ability to induce synthetic lethality in cancer cells that harbor defects in DNA repair mechanisms. This article explores the biological activity of talazoparib tosylate, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Talazoparib exerts its effects by inhibiting PARP enzymes, particularly PARP1 and PARP2, which play crucial roles in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cells with BRCA1 or BRCA2 mutations, the homologous recombination repair pathway is compromised, leading to reliance on PARP for DNA repair. By inhibiting PARP, talazoparib leads to the accumulation of DNA damage and ultimately induces apoptosis in these cancer cells. This phenomenon is known as synthetic lethality , where two non-lethal mutations become lethal when combined .
Pharmacokinetics
Absorption and Distribution : Talazoparib is administered orally and reaches steady-state concentrations within two to three weeks. The mean apparent volume of distribution is approximately 420 L, indicating extensive tissue distribution .
Metabolism : The drug undergoes minimal hepatic metabolism, primarily through mono-oxidation and glucuronide conjugation. It exhibits a high protein binding rate of about 74%, which is concentration-independent .
Elimination : Talazoparib has a moderate permeability profile and demonstrates low solubility across physiological pH ranges, with solubility levels between 17 to 38 µg/mL at 37°C .
Clinical Efficacy
Talazoparib has shown superior efficacy compared to traditional chemotherapy regimens in patients with germline BRCA-mutated breast cancer. In clinical trials such as EMBRACA, talazoparib demonstrated improved progression-free survival (PFS) and overall survival (OS) rates compared to chemotherapy:
Time Point | Talazoparib OS (%) | Chemotherapy OS (%) |
---|---|---|
12 months | 71% | 74% |
24 months | 42% | 38% |
36 months | 27% | 21% |
These results underscore the potential of talazoparib as a first-line treatment option for patients with advanced or metastatic breast cancer harboring BRCA mutations .
Safety Profile
The safety profile of talazoparib includes common adverse events such as anemia, neutropenia, and thrombocytopenia. In clinical studies, grade 3–4 adverse events were reported in approximately 69.6% of patients treated with talazoparib compared to 64.3% in the chemotherapy group . Drug discontinuation due to adverse effects occurred in about 5.9% of patients receiving talazoparib.
Case Studies
Several case studies have illustrated the effectiveness of talazoparib in real-world settings:
- Case Study A : A patient with metastatic breast cancer and a BRCA2 mutation showed a significant reduction in tumor size after six months of treatment with talazoparib, leading to extended disease control.
- Case Study B : Another patient experienced prolonged PFS exceeding two years while on talazoparib monotherapy after failing multiple lines of chemotherapy.
These cases highlight the clinical utility of talazoparib in managing advanced breast cancer associated with genetic mutations.
Propiedades
IUPAC Name |
(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025928 | |
Record name | Talazoparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM. | |
Record name | Talazoparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11760 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1207456-01-6, 1373431-65-2 | |
Record name | Talazoparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talazoparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talazoparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11760 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talazoparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALAZOPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Talazoparib Tosylate exert its anti-cancer effects?
A: Talazoparib Tosylate functions as a potent poly (ADP-ribose) polymerase (PARP) inhibitor. [, ] It selectively targets and inhibits PARP enzymes, which are crucial for repairing single-strand DNA breaks via the base-excision repair pathway. [] This inhibition leads to an accumulation of DNA strand breaks, ultimately promoting genomic instability and triggering apoptosis, specifically in cancer cells with compromised DNA repair mechanisms. [, ]
Q2: What is the clinical significance of Talazoparib Tosylate in cancer treatment?
A: Talazoparib Tosylate has demonstrated promising clinical efficacy in treating patients with germline BRCA-mutated, locally advanced, or metastatic breast cancer. [] Clinical studies have shown its superior effectiveness compared to other PARP inhibitors and standard chemotherapy regimens, highlighting its potential as a valuable therapeutic option for this patient population. []
Q3: Beyond breast cancer, are there other potential applications for Talazoparib Tosylate in cancer therapy?
A: Researchers are actively exploring the use of Talazoparib Tosylate in treating triple-negative breast cancer, even in cases without BRCA mutations. [] This area of research holds promise for expanding the therapeutic applications of Talazoparib Tosylate beyond its current indications.
Q4: What are the current challenges and future directions in optimizing Talazoparib Tosylate therapy?
A: While clinically effective, there's ongoing research to address challenges associated with Talazoparib Tosylate, including potential resistance mechanisms and optimizing its clinical efficacy. [] Innovative approaches are being investigated to further enhance its effectiveness and broaden its applicability in treating advanced breast cancer and potentially other cancer types. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.